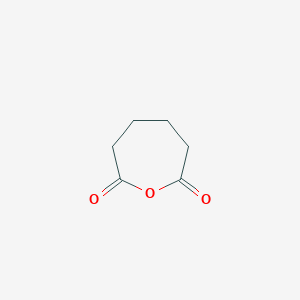






|
REACTION_CXSMILES
|
[CH2:1]([CH2:7][C:8]([OH:10])=[O:9])[CH2:2][CH2:3][C:4]([OH:6])=O>CC(OC(C)=O)=O>[O:10]1[C:4](=[O:6])[CH2:3][CH2:2][CH2:1][CH2:7][C:8]1=[O:9]
|


|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)O)CC(=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)OC(=O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed at a rotovap and 100 ml acetonitrile
|
|
Type
|
ADDITION
|
|
Details
|
were added to the residue
|
|
Type
|
WAIT
|
|
Details
|
the mixture was kept in a freezer over night
|
|
Type
|
WASH
|
|
Details
|
the resulting residue was washed with 50 ml acetonitrile
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
O1C(CCCCC1=O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |